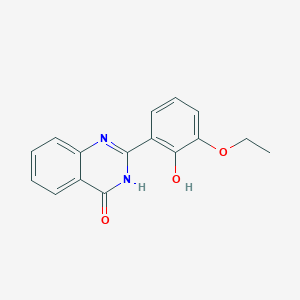
4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide, also known as PFP, is a chemical compound that has been extensively studied for its potential applications in scientific research. PFP is a small molecule that has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
作用机制
The mechanism of action of 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide is not fully understood, but studies have suggested that it works by targeting multiple pathways involved in cell growth and survival. 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has been found to inhibit the activity of a protein called Akt, which is involved in cell survival and proliferation. 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has also been found to inhibit the activity of a protein called NF-κB, which is involved in inflammation and immune response. Additionally, 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has been found to induce the expression of a protein called p53, which is involved in regulating cell growth and preventing tumor formation.
Biochemical and Physiological Effects:
4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-viral properties, 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has been found to inhibit the activity of enzymes involved in cholesterol synthesis and to regulate the expression of genes involved in glucose metabolism. 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has also been shown to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the advantages of using 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide in lab experiments is its small size, which allows it to penetrate cell membranes and target intracellular pathways. Additionally, 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide in lab experiments is its potential toxicity. Studies have shown that 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide can be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide. One area of interest is the development of 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide analogs with improved potency and selectivity. Another area of interest is the identification of the specific pathways and targets involved in 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide's biological activities. Additionally, further studies are needed to determine the safety and efficacy of 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide in animal models and clinical trials. Overall, 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has shown great promise as a potential therapeutic agent for a range of diseases, and further research is needed to fully understand its potential applications.
合成方法
The synthesis of 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide involves the reaction of 2-amino-4-chloropyrimidine with tetrahydro-2-furanylmethylamine and piperazine-1-carbothioamide. The reaction is typically carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere. The resulting product is then purified by column chromatography to obtain pure 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide.
科学研究应用
4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide is in the field of cancer research. Studies have shown that 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide exhibits anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 4-(2-pyrimidinyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide has been shown to have anti-viral properties, making it a potential treatment for viral infections such as HIV and hepatitis C.
属性
IUPAC Name |
N-(oxolan-2-ylmethyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5OS/c21-14(17-11-12-3-1-10-20-12)19-8-6-18(7-9-19)13-15-4-2-5-16-13/h2,4-5,12H,1,3,6-11H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJHFIRKLPLDAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-5-methoxyphenoxy]-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6006837.png)

![N-(4-fluorophenyl)-4-[2-({[1-(4-fluorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl]piperazine-1-carbothioamide](/img/structure/B6006846.png)
![2-[(2,4-difluorophenoxy)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6006854.png)
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6006858.png)
![4-chloro-2-{[4-(phenylethynyl)benzylidene]amino}phenol](/img/structure/B6006864.png)
![2-(3-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}propanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6006867.png)
![3-{[(4-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B6006873.png)
![ethyl 1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6006885.png)
![ethyl 1-[(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)carbonyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B6006887.png)
![7-[2-(dimethylamino)ethyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6006888.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6006894.png)
![7-(4-fluorobenzyl)-2-isobutyryl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6006896.png)
![2-fluoro-N-[4-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B6006918.png)